molecular formula C17H30N8 B145168 N(1)-(Azidobenzamidino)spermine CAS No. 133009-20-8

N(1)-(Azidobenzamidino)spermine

Cat. No. B145168
M. Wt: 346.5 g/mol
InChI Key: GMKZNYWDKADCMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N(1)-(Azidobenzamidino)spermine, also known as ABAMSP, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. ABAMSP is a spermine analog that contains an azido group, making it an efficient tool for the study of biological processes and interactions.

Mechanism Of Action

N(1)-(Azidobenzamidino)spermine works by binding to specific proteins and nucleic acids, altering their structure and function. N(1)-(Azidobenzamidino)spermine is an efficient tool for the study of biological processes and interactions due to its ability to bind to specific targets.

Biochemical And Physiological Effects

N(1)-(Azidobenzamidino)spermine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and to affect the transcription of specific genes. N(1)-(Azidobenzamidino)spermine has also been shown to have an effect on cell proliferation and differentiation.

Advantages And Limitations For Lab Experiments

N(1)-(Azidobenzamidino)spermine has several advantages for use in lab experiments. It is a highly specific tool that can be used to study specific interactions between proteins and nucleic acids. N(1)-(Azidobenzamidino)spermine is also a reversible inhibitor, allowing for the study of dynamic processes. However, N(1)-(Azidobenzamidino)spermine has some limitations, including its cost and the complexity of its synthesis.

Future Directions

There are several future directions for the use of N(1)-(Azidobenzamidino)spermine in scientific research. One potential application is in the study of epigenetics, as N(1)-(Azidobenzamidino)spermine has been shown to affect gene transcription. N(1)-(Azidobenzamidino)spermine could also be used to study the interactions between proteins and RNA, as well as the structure and function of ribosomes. Additionally, N(1)-(Azidobenzamidino)spermine could be used in the development of new drugs and therapies for various diseases.

Synthesis Methods

The synthesis of N(1)-(Azidobenzamidino)spermine involves the reaction of spermine with 4-azidobenzoyl chloride. The resulting compound is purified using chromatography techniques to obtain pure N(1)-(Azidobenzamidino)spermine. The synthesis of N(1)-(Azidobenzamidino)spermine is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

N(1)-(Azidobenzamidino)spermine has been extensively used in various scientific research applications. It is used as a chemical probe to study the interactions between proteins and nucleic acids. N(1)-(Azidobenzamidino)spermine has been used to study the binding of RNA polymerase to DNA and the interactions between transcription factors and DNA. N(1)-(Azidobenzamidino)spermine has also been used to study the structure and function of ribosomes.

properties

CAS RN

133009-20-8

Product Name

N(1)-(Azidobenzamidino)spermine

Molecular Formula

C17H30N8

Molecular Weight

346.5 g/mol

IUPAC Name

N'-[3-[4-(3-aminopropylamino)butylamino]propyl]-4-azidobenzenecarboximidamide

InChI

InChI=1S/C17H30N8/c18-9-3-12-21-10-1-2-11-22-13-4-14-23-17(19)15-5-7-16(8-6-15)24-25-20/h5-8,21-22H,1-4,9-14,18H2,(H2,19,23)

InChI Key

GMKZNYWDKADCMO-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=NCCCNCCCCNCCCN)N)N=[N+]=[N-]

Canonical SMILES

C1=CC(=CC=C1C(=NCCCNCCCCNCCCN)N)N=[N+]=[N-]

Other CAS RN

133009-20-8

synonyms

ABA-spermine
N(1)-(azidobenzamidino)spermine

Origin of Product

United States

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